REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])([CH2:7][CH3:8])[CH3:6].CN(C)C(N(C)C)=O>>[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][C:1]([Cl:4])=[O:2])([CH2:7][CH3:8])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round flask provided with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux in the deep-freezing cooler
|
Type
|
TEMPERATURE
|
Details
|
did not increase so much as
|
Type
|
CUSTOM
|
Details
|
After a reaction time of about 5 hours and a phosgene consumption of about 190 g the reflux cooler
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
could be separated from the reaction mixture by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C=CC=C1)OC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |